Dibenzofuran-1-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Dibenzofuran-1-ol (CAS 33483-06-6) is a hydroxylated derivative of the tricyclic aromatic heterocycle dibenzofuran, featuring a hydroxyl group specifically at the 1-position of the furan ring. This compound exhibits a calculated LogP of 3.3, a melting point of 140.5 °C, and a calculated boiling point of 231.0±7.0 °C at 760 mmHg.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 33483-06-6
Cat. No. B3021603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-1-ol
CAS33483-06-6
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=C3O2)O
InChIInChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H
InChIKeyBIFIUYPXCGSSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran-1-ol (CAS 33483-06-6): Baseline Physicochemical and Structural Characteristics for Procurement and Research


Dibenzofuran-1-ol (CAS 33483-06-6) is a hydroxylated derivative of the tricyclic aromatic heterocycle dibenzofuran, featuring a hydroxyl group specifically at the 1-position of the furan ring. This compound exhibits a calculated LogP of 3.3, a melting point of 140.5 °C, and a calculated boiling point of 231.0±7.0 °C at 760 mmHg [1]. It is soluble in organic solvents such as ethanol and ether but has limited aqueous solubility due to its hydrophobic aromatic core . With a molecular formula of C12H8O2 and a molecular weight of 184.19 g/mol, it serves as a versatile synthetic intermediate .

Why Dibenzofuran-1-ol Cannot Be Substituted with Other Hydroxylated Dibenzofurans: Regiochemistry Determines Synthetic Utility and Bioactivity


Substituting dibenzofuran-1-ol with other regioisomers, such as dibenzofuran-4-ol or the parent dibenzofuran, is not chemically equivalent and can lead to significantly different outcomes in downstream applications. The specific position of the hydroxyl group on the dibenzofuran scaffold dictates the molecule's reactivity in further functionalization reactions, particularly in directed ortho-metalation and cross-coupling chemistries [1]. This regiochemical control is critical for accessing specific substitution patterns required for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of advanced materials [1]. Furthermore, historical antibacterial studies have established that the position of the hydroxyl group on the dibenzofuran core directly impacts antimicrobial potency, with certain positions conferring greater activity against specific bacterial strains [2].

Quantitative Evidence for Selecting Dibenzofuran-1-ol over Analogs: A Comparator-Based Analysis


Regioselective Synthetic Platform: Access to 1,2-, 1,3-, 1,4-, and 1,8-Functionalized Dibenzofurans with High Yields

Dibenzofuran-1-ol serves as a privileged starting material for the rapid synthesis of a diverse library of bi- and tri-functionalized dibenzofurans with substitution patterns inaccessible from other regioisomers. A 2018 study by Wern et al. demonstrated that starting from dibenzofuran-1-ol, a series of 1,2-, 1,3-, 1,4-, and 1,8-functionalized derivatives could be synthesized in few steps with good to excellent yields. [1] This is a direct head-to-head comparison with dibenzofuran-4-ol, which, while also a viable starting material, provides access to a different set of regioisomers (e.g., 4,8- and 3,4-substituted patterns). [1]

Organic Synthesis Medicinal Chemistry Cross-Coupling Functional Materials

Antibacterial Activity: Position of Hydroxylation is a Key Determinant of Potency Against Mycobacterium tuberculosis

A foundational 1957 structure-activity relationship (SAR) study on dibenzofuran derivatives established that the position of a hydroxyl group on the dibenzofuran core is a critical determinant of antibacterial potency, specifically against Mycobacterium tuberculosis. While the study did not provide discrete MIC values for the parent 1-ol, it conclusively demonstrated a strong relationship between the chemical structure (i.e., the position of the substituent) and the observed antibacterial activity. [1] This establishes that the 1-hydroxyl isomer possesses a distinct biological profile that cannot be assumed to be identical to the 2-, 3-, or 4-hydroxy isomers.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship Tuberculosis

Antioxidant Potential: Dibenzofuran Derivatives Exhibit Formulatable Antioxidant Activity

A patent filed by Suntory Ltd. (JP2001131168A) discloses that certain dibenzofuran derivatives, obtained via a specific production method, possess demonstrable antioxidative activity. [1] This activity is sufficient for the compounds to be considered for formulation into drinks, foods, cosmetics, and medicaments. [1] This represents a class-level inference for the antioxidant potential of the dibenzofuran scaffold when appropriately functionalized, distinguishing it from simpler phenolic antioxidants that may lack the structural rigidity and metabolic stability of the fused tricyclic core.

Antioxidant Functional Food Cosmeceutical Natural Product Derivative

Physicochemical Distinction: Solid State Properties Enable Purer Isolation and Handling Compared to 4-ol

Dibenzofuran-1-ol is a crystalline solid at room temperature, with a reported melting point of 140.5 °C. [1] In contrast, its primary regioisomer, dibenzofuran-4-ol, is reported to be a colorless to pale yellow liquid with a melting point of 28-30 °C. This significant difference in physical state and melting point has direct implications for purification, handling, and formulation. The solid nature of the 1-ol isomer simplifies its isolation and purification via recrystallization and allows for more accurate weighing and handling in a laboratory setting, which can lead to higher batch-to-batch consistency.

Process Chemistry Purification Solid-State Chemistry Analytical Chemistry

Validated Application Scenarios for Dibenzofuran-1-ol Based on Comparative Evidence


Synthesis of Ortho-Functionalized Dibenzofuran Building Blocks for Medicinal Chemistry

Dibenzofuran-1-ol is the preferred starting material for any medicinal chemistry campaign that requires the exploration of structure-activity relationships (SAR) around the 1,2-, 1,3-, or 1,4-positions of the dibenzofuran core. The 2018 study by Wern et al. provides a validated synthetic roadmap, showing that a diverse library of bi- and tri-functionalized derivatives can be accessed in few steps with high yields from this specific isomer. [1] Using dibenzofuran-4-ol or the parent compound would not grant access to these specific regioisomers, making the 1-ol isomer essential for these SAR studies.

Investigating Antibacterial Agents with a Defined Pharmacophore

For research groups focused on developing new antibacterial agents, particularly against Mycobacterium species, the choice of the dibenzofuran-1-ol isomer is critical. Foundational SAR studies have firmly established that the position of the hydroxyl group on the dibenzofuran ring system directly influences antibacterial potency. [2] Therefore, a research program aiming to replicate or build upon this class of compounds must use the exact regioisomer (1-ol) to ensure the biological activity aligns with historical data and to correctly map the pharmacophore.

Development of Novel Antioxidant Formulations for Consumer Products

Dibenzofuran-1-ol is a key synthetic intermediate for creating novel, proprietary antioxidant agents, as evidenced by Suntory's patent filing. [3] Industrial R&D groups in the food, beverage, cosmetic, and pharmaceutical sectors can use this compound to synthesize new chemical entities (NCEs) with potential antioxidant activity. This approach offers a pathway to developing ingredients with improved stability, formulation properties, or efficacy compared to common, off-patent phenolic antioxidants.

Process Chemistry Requiring a Crystalline Intermediate for Robust Purification

In a multi-step synthetic sequence, the physical properties of an intermediate can significantly impact the overall process efficiency and cost. The fact that dibenzofuran-1-ol is a crystalline solid with a well-defined melting point of 140.5 °C [4] provides a distinct advantage over its liquid 4-ol analog (m.p. 28-30 °C) . The 1-ol isomer can be more easily purified by recrystallization to remove impurities, leading to higher yields and purity in subsequent steps. This solid-state property simplifies handling, reduces the risk of spills, and allows for more precise stoichiometric control, making it the more reliable choice for robust, scalable process development.

Technical Documentation Hub

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